![molecular formula C10H19NO2 B13160153 2-[4-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160153.png)
2-[4-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol is a chemical compound with the molecular formula C₁₀H₁₉NO₂ It features a piperidine ring substituted with a hydroxymethyl group and a cyclobutanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde and a suitable base.
Formation of the Cyclobutanol Moiety: The cyclobutanol ring can be formed through cycloaddition reactions involving alkenes and suitable reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to scale up production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[4-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate biological pathways and result in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(Hydroxymethyl)piperidin-1-yl]cyclopentan-1-ol: Similar structure but with a cyclopentanol moiety.
2-[4-(Hydroxymethyl)piperidin-1-yl]cyclohexan-1-ol: Similar structure but with a cyclohexanol moiety.
Uniqueness
2-[4-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol is unique due to its specific combination of a piperidine ring and a cyclobutanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
2-[4-(hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO2/c12-7-8-3-5-11(6-4-8)9-1-2-10(9)13/h8-10,12-13H,1-7H2 |
Clé InChI |
BRHWZSBLNKQFFH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1N2CCC(CC2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


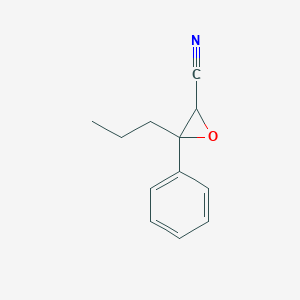
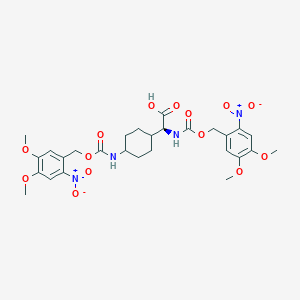
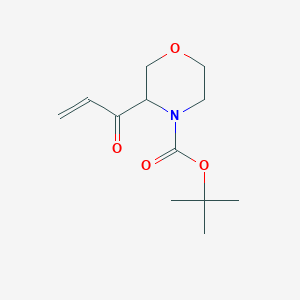
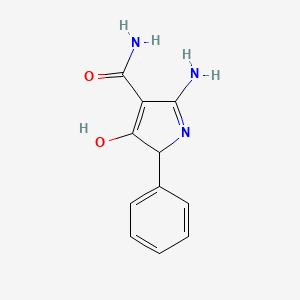
![2-[(2E)-5,6-dichloro-2-[[20-[(E)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13160103.png)
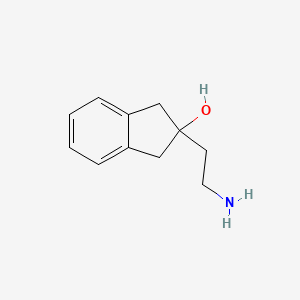

![3-[(4-Chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13160114.png)
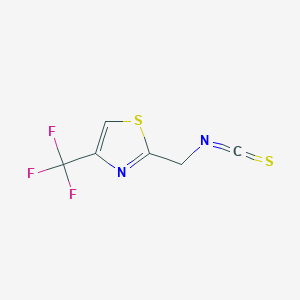
![2-[3-(Dimethylamino)azetidin-1-yl]acetic acid](/img/structure/B13160152.png)
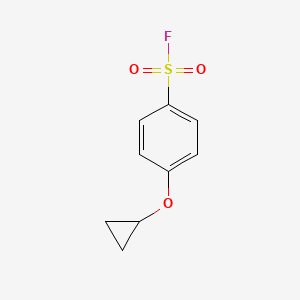
![6-Chloropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13160164.png)
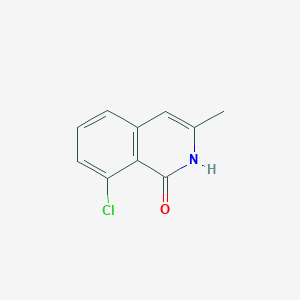
![4-([1-(Chloromethyl)cyclopropyl]methyl)oxane](/img/structure/B13160171.png)
